molecular formula C18H18ClN5O B2757275 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097925-06-7

1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2757275
CAS No.: 2097925-06-7
M. Wt: 355.83
InChI Key: ANWGKRVIJOVBKM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of a chlorophenyl group, a pyridinyl group, and a pyrazolyl group within the same molecule provides a unique combination of properties that can be exploited for different scientific purposes.

Mechanism of Action

Target of Action

The primary target of this compound, also known as PBQ, is the golden apple snail, Pomacea canaliculata . This invasive pest causes extensive damage to agricultural production . PBQ exhibits strong molluscicidal potency against both adult and juvenile snails .

Mode of Action

PBQ interacts with its targets by affecting their carbohydrate and lipid metabolism pathways . This interaction results in the death of the snails, making PBQ an effective molluscicide .

Biochemical Pathways

PBQ significantly impacts the carbohydrate and lipid metabolism pathways of the snails . These pathways are crucial for the energy production and survival of the snails. By disrupting these pathways, PBQ effectively kills the snails .

Pharmacokinetics

It is known that pbq is a generally nonhazardous chemical, as demonstrated by an acute toxicity test in rats . More research would be needed to fully outline the ADME properties of PBQ and their impact on its bioavailability.

Result of Action

The result of PBQ’s action is the effective control of the golden apple snail population. In field trials, PBQ killed 99.42% of the snails at a concentration of 0.25 g active ingredient per square meter . This makes PBQ a potent molluscicide for controlling P. canaliculata .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PBQ. It is generally safe for non-target organisms, including Brachydanio rerio, Daphnia magna, and Apis mellifera L. , suggesting that it may have a minimal environmental impact

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the chlorophenylmethyl isocyanate with the pyrazole-pyridine intermediate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole and pyridine rings suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests that it may have activity against certain diseases or conditions, and it could be developed into a pharmaceutical agent after thorough research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers or coatings to enhance their performance or durability.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}carbamate: Similar structure but with a carbamate linkage.

    1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}amide: Similar structure but with an amide linkage.

Uniqueness

The uniqueness of 1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-17-5-3-14(4-6-17)10-22-18(25)21-8-9-24-13-16(12-23-24)15-2-1-7-20-11-15/h1-7,11-13H,8-10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWGKRVIJOVBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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